N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzyl, ethoxyphenyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds . This reaction can proceed without catalysts in boiling dimethylformamide (DMF), yielding the desired pyrazolo[1,5-a]pyrimidine derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in studies exploring its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmaceutical Development: The compound’s unique structure makes it a candidate for developing new therapeutic agents with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives
Uniqueness
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in oncology.
Properties
Molecular Formula |
C29H26N4O2 |
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Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-benzyl-5-(4-ethoxyphenyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-3-35-25-16-14-23(15-17-25)26-18-21(2)33-28(30-26)19-27(31-33)29(34)32(24-12-8-5-9-13-24)20-22-10-6-4-7-11-22/h4-19H,3,20H2,1-2H3 |
InChI Key |
SRHDIVQNZJMCNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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